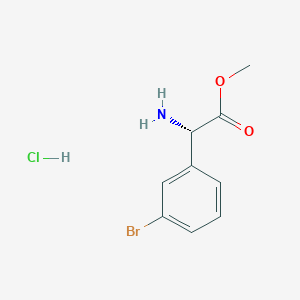
methyl 2-(aminooxy)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 . It has a molecular weight of 155.58 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for methyl 2-(aminooxy)propanoate hydrochloride is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Chemical Biology
Chemical biologists use methyl 2-(aminooxy)propanoate hydrochloride to study metabolic pathways. By incorporating the compound into metabolic precursors, researchers can trace the pathways and interactions of various biochemicals within living organisms.
Each of these applications leverages the unique reactivity of the aminooxy group in methyl 2-(aminooxy)propanoate hydrochloride, demonstrating its versatility in scientific research. The compound’s ability to form stable linkages with carbonyl-containing compounds is particularly valuable across these diverse fields. Information adapted from Sigma-Aldrich .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(aminooxy)propanoate hydrochloride involves the reaction of methyl acrylate with hydroxylamine hydrochloride to form methyl 2-(hydroxyamino)propanoate, which is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Starting Materials": [ "Methyl acrylate", "Hydroxylamine hydrochloride", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form methyl 2-(hydroxyamino)propanoate.", "Step 2: Methyl 2-(hydroxyamino)propanoate is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS RN |
13748-82-8 |
Product Name |
methyl 2-(aminooxy)propanoate hydrochloride |
Molecular Formula |
C4H10ClNO3 |
Molecular Weight |
155.6 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




